Enzymatic Inhibition: >1000-Fold Difference in Potency Between Ro18-5362 and its Active Metabolite
Ro18-5362 is a sulfide and a metabolic precursor to the active sulfoxide Ro 18-5364. A direct comparison of their inhibitory activities against gastric H+/K+-ATPase reveals a dramatic functional difference. Ro18-5362 exhibits no significant effect on enzyme activity, while Ro 18-5364 is a potent, rapid inhibitor. This data is crucial for researchers needing a compound that is structurally related to a PPI but lacks the primary pharmacophore, serving as an ideal negative control [1].
| Evidence Dimension | Inhibition of gastric mucosal (H+/K+)-ATPase activity |
|---|---|
| Target Compound Data | No significant effect at up to 0.1 mM (100 µM) |
| Comparator Or Baseline | Ro 18-5364 (active sulfoxide metabolite): Apparent Ki = 0.1 µM |
| Quantified Difference | Potency difference > 1000-fold; target compound is functionally inactive as an inhibitor |
| Conditions | In vitro enzymatic assay using purified gastric mucosal vesicles, pH 6.0 [2]. |
Why This Matters
This >1000-fold difference confirms Ro18-5362's role as an essential, non-inhibitory control, allowing scientists to isolate the effects of the active sulfoxide pharmacophore in mechanistic studies.
- [1] Sigrist-Nelson, K., Krasso, A., & Bauer, K. (1987). Ro 18-5364, a potent new inhibitor of the gastric (H+ + K+)-ATPase. European Journal of Biochemistry, 166(2), 453-459. View Source
- [2] Sigrist-Nelson, K., Krasso, A., & Bauer, K. (1986). Gastric (H+ + K+)-ATPase: modulation of the inhibitory properties of the novel potent antisecretagogue Ro 18-5364 by sulfhydryl reagents and nucleotides. FEBS Letters, 197(1-2), 187-191. View Source
